![molecular formula C10H14O3 B1334576 2,4-Dimethoxy-3-methylbenzyl alcohol CAS No. 78647-61-7](/img/structure/B1334576.png)
2,4-Dimethoxy-3-methylbenzyl alcohol
Overview
Description
2,4-Dimethoxy-3-methylbenzyl alcohol, also known as DMMBA, is a chemical compound that has a wide range of uses in scientific research and in the laboratory. This compound is an aromatic alcohol, and it is a derivative of benzyl alcohol. It has a wide range of applications in the field of organic synthesis, and has been used for a variety of purposes. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMMBA.
Scientific Research Applications
Environmental Science
Lastly, in environmental science, this compound’s derivatives could be investigated for their role in biodegradation processes. Understanding how such compounds break down in the environment can inform the development of more eco-friendly chemicals and materials.
Each of these applications demonstrates the broad utility of 2,4-Dimethoxy-3-methylbenzyl alcohol in scientific research, highlighting its importance as a building block in various fields of study. The compound’s versatility stems from its molecular structure, which allows for a wide range of chemical transformations, making it a valuable asset in the advancement of science and technology .
properties
IUPAC Name |
(2,4-dimethoxy-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNASJHGPHKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400132 | |
Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-3-methylbenzyl alcohol | |
CAS RN |
78647-61-7 | |
Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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